molecular formula C66H124N25O21+ B12388212 Histone H3K9me3 (1-15)

Histone H3K9me3 (1-15)

Cat. No.: B12388212
M. Wt: 1603.8 g/mol
InChI Key: GJEWFRMDKPMQEF-KDORIQHKSA-O
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Description

Histone H3K9me3 (1-15) is a post-translational modification of the histone H3 protein, specifically involving the tri-methylation of the lysine residue at position 9. This modification is a key epigenetic marker associated with heterochromatin, which is a tightly packed form of DNA. Histone H3K9me3 plays a crucial role in gene silencing and maintaining genomic stability by regulating chromatin structure and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Histone H3K9me3 (1-15) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The lysine residue at position 9 is selectively tri-methylated using specific methylation reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Histone H3K9me3 (1-15) typically involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC analysis .

Chemical Reactions Analysis

Types of Reactions

Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .

Common Reagents and Conditions

Major Products Formed

The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .

Scientific Research Applications

Histone H3K9me3 (1-15) has a wide range of applications in scientific research:

    Epigenetics: Used to study the role of histone modifications in gene regulation and chromatin structure.

    Cancer Research: Investigated for its role in tumor suppression and the regulation of oncogenes.

    Developmental Biology: Studied for its involvement in embryonic development and cell differentiation.

    Neuroscience: Explored for its impact on neural development and neurodegenerative diseases

Mechanism of Action

Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Histone H3K9me3 is unique in its strong association with heterochromatin and gene silencing. Unlike other histone modifications, it plays a critical role in maintaining genomic stability by silencing repetitive DNA sequences and transposable elements .

Properties

Molecular Formula

C66H124N25O21+

Molecular Weight

1603.8 g/mol

IUPAC Name

[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium

InChI

InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1

InChI Key

GJEWFRMDKPMQEF-KDORIQHKSA-O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

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